5-chloro-N-cyclobutylpyrimidin-2-amine
Description
5-Chloro-N-cyclobutylpyrimidin-2-amine is a pyrimidine derivative featuring a chlorine substituent at the 5-position and a cyclobutylamine group at the 2-position. Its molecular formula is C₈H₁₀ClN₃, with a molecular weight of 183.64 g/mol. Pyrimidine derivatives are critical in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling interactions with biological targets such as kinases and enzymes . The cyclobutyl group introduces steric constraints that may enhance selectivity in ligand-receptor binding compared to bulkier cycloalkyl substituents (e.g., cyclopentyl or cyclohexyl).
Properties
IUPAC Name |
5-chloro-N-cyclobutylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c9-6-4-10-8(11-5-6)12-7-2-1-3-7/h4-5,7H,1-3H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXSQIVLIUJUJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=NC=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-cyclobutylpyrimidin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropyrimidine with cyclobutylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-cyclobutylpyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-chloro-N-cyclobutylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological molecules and its potential as a bioactive agent.
Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 5-chloro-N-cyclobutylpyrimidin-2-amine exerts its effects depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but they often include key biological processes such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substitutional Variations
The following table summarizes key structural and physicochemical properties of 5-chloro-N-cyclobutylpyrimidin-2-amine and analogous pyrimidine derivatives:
Key Research Findings
Crystal Engineering : Substituent position (e.g., 2-amine vs. 4-amine) dictates hydrogen-bonding networks. For instance, 5-bromo-2-chloropyrimidin-4-amine forms 2D supramolecular networks via N–H⋯N interactions, whereas 2-amine analogs adopt linear chains .
Lipophilicity : Cyclopentyl and phenethyl groups in analogs increase logP values, enhancing blood-brain barrier penetration compared to cyclobutyl derivatives .
Reactivity : Bromine in 5-bromo analogs undergoes Suzuki-Miyaura cross-coupling more readily than chlorine, enabling diversification into biaryl scaffolds .
Biological Activity
5-Chloro-N-cyclobutylpyrimidin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
- Molecular Formula : C₇H₈ClN₃
- Molecular Weight : 171.61 g/mol
- CAS Number : 1521204-79-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is known to modulate enzyme activities and receptor interactions, which can influence metabolic pathways. The specific mechanisms include:
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic processes, leading to altered physiological responses.
- Receptor Binding : The compound can bind to specific receptors, potentially affecting signaling pathways related to cell growth and apoptosis.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Cytotoxicity : It has demonstrated cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent.
- Apoptosis Induction : The compound has been linked to the induction of apoptosis in certain cell types, which is crucial for cancer therapy.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound using the broth microdilution method. The minimal inhibitory concentration (MIC) was determined against common pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
Cytotoxicity and Apoptosis
The cytotoxic effects were assessed using the MTT assay on various cancer cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
| A549 | 12 |
The apoptosis induction was confirmed through Annexin V staining, showing a significant increase in apoptotic cells upon treatment with the compound.
Case Studies
-
Case Study on Antibacterial Efficacy :
A series of experiments demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus in vitro. The study highlighted its potential as a therapeutic agent against resistant bacterial strains. -
Case Study on Cancer Treatment :
In vivo studies using xenograft models indicated that treatment with the compound resulted in reduced tumor growth compared to control groups. This suggests its potential utility in cancer therapy, particularly for solid tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
